4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride

Catalog No.
S1900230
CAS No.
78646-25-0
M.F
C26H25ClN2
M. Wt
400.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Ch...

CAS Number

78646-25-0

Product Name

4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride

IUPAC Name

N,N-dimethyl-1-tritylpyridin-1-ium-4-amine;chloride

Molecular Formula

C26H25ClN2

Molecular Weight

400.9 g/mol

InChI

InChI=1S/C26H25N2.ClH/c1-27(2)25-18-20-28(21-19-25)26(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24;/h3-21H,1-2H3;1H/q+1;/p-1

InChI Key

NPZHJIVCTBHAJE-UHFFFAOYSA-M

SMILES

CN(C)C1=CC=[N+](C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride is a pyridinium salt characterized by its complex structure, which includes a positively charged pyridinium ring and a bulky triphenylmethyl group. Its molecular formula is C26H25ClN2, and it has a molecular weight of approximately 400.94 g/mol. This compound is notable for its diverse applications in chemistry and biology, particularly due to its structural features that enable various interactions with biological molecules and its utility as a catalyst in organic synthesis .

Currently, there is no scientific literature available describing a specific mechanism of action for 4-(dimethylamino)-1-(triphenylmethyl)pyridinium chloride.

As with any research chemical, it is essential to handle 4-(dimethylamino)-1-(triphenylmethyl)pyridinium chloride with proper safety precautions. Specific hazard information for this compound is not available, but we can consider general safety principles:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to local regulations for hazardous materials (if applicable).

  • Substitution Reactions: The pyridinium ring can undergo nucleophilic substitution, allowing the chloride ion to be replaced by other nucleophiles.
  • Oxidation and Reduction Reactions: The compound can engage in redox reactions, especially involving the dimethylamino group.
  • Catalytic Reactions: It serves as an effective catalyst in various organic transformations, facilitating processes such as esterification and rearrangements.

The biological activity of 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride is an area of growing interest. Research indicates potential antimicrobial and anticancer properties, attributed to its structural similarities with other bioactive pyridinium salts. Its ability to interact with enzymes and proteins suggests that it may influence biological pathways, making it a candidate for further pharmacological studies .

The synthesis of 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride typically involves the reaction between 4-(Dimethylamino)pyridine and triphenylmethyl chloride. The process usually occurs under anhydrous conditions to prevent hydrolysis. The general reaction scheme is as follows:

4 Dimethylamino pyridine+Triphenylmethyl chloride4 Dimethylamino 1 triphenylmethyl pyridinium Chloride\text{4 Dimethylamino pyridine}+\text{Triphenylmethyl chloride}\rightarrow \text{4 Dimethylamino 1 triphenylmethyl pyridinium Chloride}

This reaction is often conducted at room temperature, with the product isolated through precipitation or crystallization from the reaction mixture .

4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride finds applications across various fields:

  • Chemistry: Used as a catalyst in organic reactions, enhancing reaction rates and selectivity.
  • Biology: Assists in studying enzyme mechanisms and protein-ligand interactions due to its ability to modulate biological activity.
  • Medicine: Investigated for its potential use as an antimicrobial and anticancer agent.
  • Industry: Employed in the synthesis of advanced materials and as a component in industrial processes .

Studies focusing on the interactions of 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride with various biological molecules are essential for understanding its mechanism of action. The compound may bind to enzymes or receptors, influencing their activity. This interaction profile is crucial for assessing its therapeutic potential and guiding future research into its applications in drug development.

Several compounds share structural characteristics or functional properties with 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-DimethylaminopyridineC7H10N2A widely used nucleophilic catalyst
TriphenylmethanolC19H20OUtilized in protecting hydroxyl groups
1-Methyl-4-pyridinolC6H7NExhibits similar biological activity

Uniqueness: What sets 4-(Dimethylamino)-1-(triphenylmethyl)pyridinium Chloride apart is the combination of the bulky triphenylmethyl group with the reactive pyridinium moiety, allowing it to function effectively as both a catalyst and a biological agent. This dual functionality enhances its applicability across various scientific domains .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

Explore Compound Types